N~1~-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide
Description
Properties
Molecular Formula |
C13H20N4O5S |
|---|---|
Molecular Weight |
344.39 g/mol |
IUPAC Name |
N-[3-(2-hydroxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20N4O5S/c1-21-11-4-3-10(7-12(11)22-2)23(19,20)16-13-14-8-17(5-6-18)9-15-13/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,14,15,16) |
InChI Key |
JDWBSWWFSJFRPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide typically involves multiple steps One common method includes the reaction of 2-hydroxyethylamine with a triazine derivative under controlled conditions to form the triazine ringThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and environmental impact. For example, the use of solid-supported catalysts and green solvents can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form tetrahydro derivatives.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of sulfonamide derivatives .
Scientific Research Applications
N~1~-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N1-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the triazine ring and benzenesulfonamide moiety can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Strategies : Carbodiimide-mediated coupling, as described for related sulfonamide derivatives (e.g., ), may apply to the target compound’s synthesis, particularly for forming the sulfonamide-triazine bond .
- Stability Considerations : The hydroxyethyl group’s susceptibility to oxidation could necessitate formulation adjustments (e.g., lyophilization or antioxidant additives).
- Therapeutic Potential: Triazine-sulfonamide hybrids are explored for kinase inhibition and anticancer activity. The target’s dimethoxy and hydroxyethyl groups position it as a candidate for targeting hydrophilic enzymatic domains, such as those in tyrosine kinases.
Conclusion
The target compound’s 3,4-dimethoxybenzenesulfonamide and 2-hydroxyethyl-triazine structure distinguishes it from analogues through enhanced polarity and predicted solubility. Comparative analysis with compounds like BH47884, BH47885, and Y020-2712 highlights the critical role of substituent selection in modulating physicochemical and biological properties. Further studies should prioritize synthesizing the target compound and evaluating its activity against relevant therapeutic targets.
Biological Activity
N~1~-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide (CAS No. 1211821-14-5) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, along with relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H20N4O5S. Its structure includes a triazine ring and a benzenesulfonamide moiety, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N4O5S |
| Molecular Weight | 344.39 g/mol |
| CAS Number | 1211821-14-5 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of benzotriazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 12.5 to 25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
This suggests that the triazine structure may enhance the compound's ability to inhibit bacterial growth.
Antifungal Activity
The compound also exhibits antifungal properties. Studies on related compounds indicate that the presence of the hydroxyethyl group enhances antifungal activity against various fungi:
- Compounds with similar structures demonstrated considerable inhibitory effects on dermatophytes and other pathogenic fungi compared to standard antifungal agents like muconazole .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, the presence of polar groups (such as hydroxyethyl) appears critical for antimicrobial activity. These groups may facilitate interaction with microbial cell membranes or specific targets within microbial cells .
Study 1: Antibacterial Evaluation
A recent study evaluated the antibacterial efficacy of synthesized derivatives of triazine compounds against various bacterial strains. The results indicated that compounds with a similar backbone to this compound displayed significant antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Study 2: Antifungal Activity Assessment
In another study focusing on antifungal properties:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 20 |
These findings suggest that the compound could be a promising candidate for further development in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
